![molecular formula C8H12F3NO B2615924 (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one CAS No. 176722-50-2](/img/structure/B2615924.png)
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Wirkmechanismus
Target of Action
It is known that compounds with a tert-butylamino group, such as bambuterol, act on beta2-adrenoceptors . These receptors play a crucial role in the relaxation of smooth muscle, particularly in the bronchial passages .
Mode of Action
Similar compounds like bambuterol, which is a prodrug of terbutaline, cause smooth muscle relaxation, resulting in the dilation of bronchial passages . This is achieved through the stimulation of beta-adrenergic receptors, leading to an increase in cyclic AMP levels, which are associated with the relaxation of bronchial smooth muscle .
Biochemical Pathways
Compounds with a tert-butyl group have been highlighted for their unique reactivity pattern and their implication in various biosynthetic and biodegradation pathways .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may cause relaxation of smooth muscle, particularly in the bronchial passages .
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has several advantages for lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, there are also limitations to using this compound in lab experiments. Its low yield and high cost make it difficult to produce in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one. One area of research is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of research is the investigation of this compound as a potential therapeutic agent for various conditions, such as chronic pain, inflammation, and neurodegenerative diseases. Further studies are also needed to better understand the mechanism of action of this compound and its effects on various biological processes.
Synthesemethoden
The synthesis of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one involves several steps, starting with the reaction of 3,3,3-trifluoropropene with tert-butylamine to form (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-ol. This intermediate is then oxidized using Jones reagent to form the desired product, this compound. The yield of this synthesis method is around 40%.
Wissenschaftliche Forschungsanwendungen
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potential treatment for various conditions, including chronic pain, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the activation of the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the induction of apoptosis. Inhibition of this receptor has been shown to reduce inflammation and pain in animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c1-7(2,3)12-5-4-6(13)8(9,10)11/h4-5,12H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYARTGXSIEHIF-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.